molecular formula C26H21F3O3 B11021379 4-phenyl-6-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

4-phenyl-6-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11021379
M. Wt: 438.4 g/mol
InChI Key: QJJHDAIATFKLGS-UHFFFAOYSA-N
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Description

4-PHENYL-6-PROPYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-6-PROPYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-6-propyl-2H-chromen-2-one and 3-(trifluoromethyl)phenylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., acetone) to facilitate the reaction.

    Coupling Reaction: The key step involves the coupling of the chromen-2-one derivative with the trifluoromethylphenylmethanol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-6-PROPYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-one ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-PHENYL-6-PROPYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one structure, known for its anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

4-PHENYL-6-PROPYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability

Properties

Molecular Formula

C26H21F3O3

Molecular Weight

438.4 g/mol

IUPAC Name

4-phenyl-6-propyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C26H21F3O3/c1-2-7-19-13-22-21(18-9-4-3-5-10-18)14-25(30)32-24(22)15-23(19)31-16-17-8-6-11-20(12-17)26(27,28)29/h3-6,8-15H,2,7,16H2,1H3

InChI Key

QJJHDAIATFKLGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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